3,4-Epoxybutyl-alpha-D-glucopyranoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O7 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[2-[(2R)-oxiran-2-yl]ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C10H18O7/c11-3-6-7(12)8(13)9(14)10(17-6)15-2-1-5-4-16-5/h5-14H,1-4H2/t5-,6+,7+,8-,9+,10+/m1/s1 |
InChI Key |
RZSIARIQGABJJE-NESWFBESSA-N |
Isomeric SMILES |
C1[C@H](O1)CCO[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O |
Canonical SMILES |
C1C(O1)CCOC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Epoxybutyl Alpha D Glucopyranoside
Chemical Synthesis Pathways
The chemical synthesis of 3,4-Epoxybutyl-alpha-D-glucopyranoside is a multi-step process that hinges on the strategic protection of hydroxyl groups, the stereocontrolled formation of the glycosidic bond, and the carefully orchestrated introduction of the epoxide functionality onto the aglycone moiety.
Epoxide Derivatization of alpha-D-Glucopyranoside
The foundational step in the chemical synthesis involves the derivatization of an alpha-D-glucopyranoside precursor. A common strategy begins with a suitably protected glucose derivative to ensure that only the desired hydroxyl groups react. The synthesis can be conceptualized as a convergent process where a protected glucose donor is coupled with a 4-buten-1-ol aglycone, followed by epoxidation.
An alternative, and often more direct, pathway involves starting with a protected glucoside that already contains a terminal alkene on the aglycone. For instance, a protected 4-butenyl-alpha-D-glucopyranoside can be synthesized and then subjected to epoxidation. The key steps typically involve:
Glycosylation: An activated glucose donor, such as a glucosyl trichloroacetimidate, is reacted with 4-buten-1-ol. nih.gov This reaction is often catalyzed by a Lewis acid like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTF) to ensure high yield and stereospecific formation of the α-anomeric linkage. nih.gov
Protection: The hydroxyl groups of the glucose moiety are protected with groups like benzyl (B1604629) (Bn) or acetyl (Ac) ethers to prevent unwanted side reactions during subsequent steps.
Epoxidation: The terminal double bond of the butenyl group is then oxidized to form the epoxide ring. This is commonly achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA).
A representative reaction sequence starting from a protected glucose is outlined below.
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product | Purpose |
| 1 | Protected Glucose Donor (e.g., 2,3,4,6-Tetra-O-benzyl-D-glucopyranose) | 4-buten-1-ol | TMSOTF | Protected 4-butenyl-alpha-D-glucopyranoside | Formation of the α-glycosidic bond. |
| 2 | Protected 4-butenyl-alpha-D-glucopyranoside | m-CPBA | Dichloromethane (solvent) | Protected this compound | Epoxidation of the terminal alkene. |
| 3 | Protected this compound | H₂, Pd/C | Methanol (solvent) | This compound | Removal of protecting groups (debenzylation). |
Stereochemical Control in Synthesis
Two main stereochemical challenges exist in the synthesis: the configuration of the anomeric carbon (α or β) and the stereochemistry of the epoxide ring.
Anomeric Control: The formation of the desired α-glycosidic bond is typically directed by the choice of protecting group at the C-2 position of the glucose donor and the reaction conditions. Using a non-participating protecting group, such as a benzyl ether, on the C-2 hydroxyl group prevents the formation of an intermediate that would lead to the β-anomer, thus favoring the α-product. The use of specific catalysts like TMSOTF is also known to promote the formation of α-linkages. nih.gov
Epoxide Stereochemistry: The epoxidation of the terminal alkene on the butenyl chain typically results in a racemic mixture of (R)- and (S)-epoxides. Achieving stereocontrol at this position requires the use of asymmetric epoxidation methods, such as the Sharpless asymmetric epoxidation, which would necessitate the use of a prochiral allylic alcohol precursor instead of 4-buten-1-ol.
Biological and Biocatalytic Synthesis Strategies
Biocatalysis offers an alternative to complex chemical synthesis, leveraging the high specificity and efficiency of enzymes to construct glycosidic bonds and perform other chemical transformations under mild conditions. nih.gov
Enzymatic Approaches to Glycoside Formation
The enzymatic synthesis of this compound can be envisioned using two main classes of enzymes: glycosidases and glycosyltransferases.
Glycosidases: These enzymes naturally hydrolyze glycosidic bonds but can be used in reverse (thermodynamically controlled synthesis) or via a transglycosylation reaction (kinetically controlled synthesis) to form them. researchgate.net An α-glucosidase could be used to transfer a glucose unit from a donor substrate (like sucrose (B13894) or maltose) to the aglycone, 4,5-epoxy-1-butanol. However, challenges include low yields due to competing hydrolysis and potential lack of specificity for the epoxy-functionalized acceptor. researchgate.net
Glycosyltransferases (GTs): These enzymes are nature's catalysts for glycoside synthesis, transferring a sugar moiety from an activated donor (e.g., UDP-glucose) to an acceptor molecule. A suitable α-glucosyltransferase would be ideal for synthesizing the target compound with high stereo- and regioselectivity. acib.at The primary challenge lies in identifying or engineering a GT that accepts 4,5-epoxy-1-butanol as a substrate. acib.atwhiterose.ac.uk
| Enzyme Class | Donor Substrate | Acceptor Substrate | Key Advantages | Key Challenges |
| α-Glucosidase | Sucrose, Maltose | 4,5-epoxy-1-butanol | Inexpensive donor substrates, readily available enzymes. | Low yields, competing hydrolysis, potential for β-linkage formation. |
| α-Glycosyltransferase | UDP-glucose | 4,5-epoxy-1-butanol | High stereo- and regioselectivity, irreversible reaction. | Expensive donor substrate, enzyme specificity and availability. |
Biotechnological Production Considerations
Moving beyond single-enzyme systems, whole-cell biocatalysis or multi-enzyme cascades offer a promising route for production. d-nb.info This approach involves engineering a microbial host, such as Escherichia coli, to produce the target molecule from simple carbon sources.
A potential biotechnological route could involve:
Host Engineering: Constructing a metabolic pathway in E. coli that produces the activated sugar donor, UDP-glucose, from glucose.
Enzyme Integration: Introducing a gene for a suitable α-glycosyltransferase capable of using 4,5-epoxy-1-butanol as a substrate.
Substrate Supply: Feeding the 4,5-epoxy-1-butanol aglycone to the culture medium for the whole-cell biocatalyst to convert. d-nb.info
Key considerations for developing such a process include the stability of the epoxide aglycone in the fermentation broth, the expression level and activity of the glycosyltransferase, and the efficiency of UDP-glucose regeneration within the host cell. nih.govd-nb.info This strategy replaces multiple chemical steps with a single, environmentally benign fermentation process. acib.at
Chemical Reactivity and Functional Derivatization of 3,4 Epoxybutyl Alpha D Glucopyranoside
Nucleophilic Ring-Opening Reactions of the Epoxybutyl Moiety
The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its derivatization. These reactions can be catalyzed by either acid or base. Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. nih.gov
The nucleophilic ring-opening of the epoxybutyl group can be exploited for selective alkylation. Various nucleophiles, such as amines, thiols, and alkoxides, can open the epoxide ring to form a new carbon-nucleophile bond and a secondary hydroxyl group. For instance, reaction with an amine would yield an amino alcohol derivative, effectively alkylating the amine with the 1-hydroxybutan-2-yl glucoside backbone.
While the epoxy group is the primary site for these additions, the glucopyranoside unit contains multiple hydroxyl groups (at the C2, C3, C4, and C6 positions) that can also undergo alkylation and acylation. Selective functionalization of these hydroxyl groups requires specific strategies, often involving protecting groups or regioselective reagents. The primary hydroxyl group at the C6 position is generally the most reactive towards acylation due to less steric hindrance. scilit.com Reagents like bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) have been used for the regioselective acylation of the primary hydroxyl group in methyl α-D-glucopyranoside, a related compound. scilit.com
Table 1: Example of Regioselective Acylation of Methyl α-D-glucopyranoside using BOP-Cl and Carboxylic Acids This table illustrates the principle of selective acylation on a related glucoside structure.
| Carboxylic Acid | Product | Yield (%) |
| Benzoic Acid | Methyl 6-O-benzoyl-α-D-glucopyranoside | 75 |
| Acetic Acid | Methyl 6-O-acetyl-α-D-glucopyranoside | 80 |
| Lauric Acid | Methyl 6-O-lauroyl-α-D-glucopyranoside | 82 |
Data adapted from studies on methyl α-D-glucopyranoside for illustrative purposes. scilit.com
The epoxy functionality of 3,4-Epoxybutyl-alpha-D-glucopyranoside makes it a suitable monomer for ring-opening polymerization (ROP) to produce functional polyethers. Both anionic and cationic initiators can be used to polymerize epoxides. researchgate.netresearchgate.net
Anionic Ring-Opening Polymerization (AROP): AROPs are typically initiated by strong bases like alkoxides or hydroxides. The initiator attacks one of the epoxide carbons, opening the ring to form an alkoxide, which then propagates by attacking another monomer molecule. This process can lead to well-defined polymers. The polymerization of functional epoxides has been shown to be controllable, yielding polymers with predictable molecular weights and narrow dispersities. researchgate.netnih.gov
Cationic Ring-Opening Polymerization (CROP): In CROP, an acid protonates the epoxide oxygen, making the ring more susceptible to attack by a weak nucleophile, which can be another monomer molecule. This mechanism is also used for polymerizing sugar-derived monomers like 1,6-anhydro-β-D-glucopyranose to form dextran, a (1→6)-α-D-glucopyranan. researchgate.net
The resulting polymer, poly(this compound), would feature a polyether backbone with pendant glucopyranoside units. These pendant sugar moieties and the secondary hydroxyls formed during polymerization offer multiple sites for further modification or cross-linking.
Cross-linking: The hydroxyl groups on the sugar units and along the polymer backbone can be cross-linked to form hydrogels. Common cross-linking agents for polysaccharide-based materials include glutaraldehyde (B144438) or dihydrazides, which react with hydroxyl or aldehyde groups (if the sugar is oxidized). nih.govkpi.ua For instance, polymers with pendant hydroxyl groups can be cross-linked using agents that react with alcohols, creating a stable three-dimensional network. This is a common strategy to enhance the mechanical properties of hydrogels for biomedical applications. mdpi.com
Table 2: Anionic Ring-Opening Polymerization of Functional Epoxide Monomers This table provides examples of polymerizations of various epoxide monomers, demonstrating the general principles applicable to this compound.
| Monomer | Initiator | Conversion (%) | Polymer Mn ( g/mol ) | Dispersity (Đ) |
| 4-Methoxyphenyl glycidyl (B131873) ether | KOH | 47.7 | - | - |
| Biphenyl glycidyl ether | KOH | 86.5 | - | - |
| Propylene Oxide | TAxEDA | >99 | 10,500 | 1.16 |
| Allyl Glycidyl Ether | TAxEDA | >99 | 12,100 | 1.19 |
Data adapted from studies on various epoxide monomers for illustrative purposes. researchgate.netnih.gov
Directed Functionalization of the Glucopyranoside Component
The glucopyranoside moiety of this compound possesses four hydroxyl groups that can be selectively functionalized. The primary C6-hydroxyl is the most accessible, while the secondary hydroxyls at C2, C3, and C4 have different steric environments and reactivities.
Methods for directed functionalization include:
Enzymatic Reactions: Enzymes like lipases can be used for regioselective acylation, often favoring the primary C6 position. scilit.com
Protecting Group Chemistry: By using a sequence of protection and deprotection steps, specific hydroxyl groups can be isolated for reaction. For example, a trityl group can be selectively introduced at the C6 position, allowing for modification of the secondary hydroxyls.
Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. The vicinal diols (C2-C3 and C3-C4) can be cleaved by periodate (B1199274) oxidation to form dialdehydes, which are useful for cross-linking reactions, for instance with dihydrazides. kpi.ua
These modifications can alter the physical properties of the molecule or introduce new functionalities for conjugation or further reactions.
Synthesis of Conjugates and Probes for Biomedical Research
The dual reactivity of this compound makes it an excellent scaffold for synthesizing conjugates and probes for biomedical research.
Epoxide as a Reactive Handle: The epoxy group can react with nucleophilic functional groups (e.g., amines, thiols) on proteins, peptides, or drugs to form stable covalent bonds. This allows for the attachment of the glucoside moiety to a biomolecule. The resulting conjugate benefits from the increased hydrophilicity and potential for specific biological interactions conferred by the sugar unit.
Glucoside as a Targeting Moiety: Glucose is recognized by various transporters and receptors in the body. By attaching a therapeutic agent or an imaging probe to this molecule, the glucose unit can potentially act as a targeting vector to cells that have high glucose uptake, such as cancer cells.
Synthesis of Photoaffinity Probes: The hydroxyl groups of the glucopyranoside can be derivatized to attach photo-reactive groups (e.g., diazirines, benzophenones). Such probes are used to identify and study protein-ligand interactions, for example, in glucose transporters. nih.gov A synthetic route could involve creating an ether linkage at one of the hydroxyls with a molecule containing a photo-reactive group.
For example, a drug with a free amine group could be conjugated through the ring-opening of the epoxide, linking the drug via a hydroxy-aminoethyl ether linkage to the glucoside. This strategy is analogous to the formation of antibody-drug conjugates where a linker connects a payload to a targeting antibody. nih.gov
Structural Biology and Enzymatic Interaction Studies of 3,4 Epoxybutyl Alpha D Glucopyranoside
High-Resolution Crystallographic Analysis of Enzyme Complexes
High-resolution X-ray crystallography has been instrumental in elucidating the molecular basis of the interaction between 3,4-Epoxybutyl-alpha-D-glucopyranoside and barley beta-amylase (BMY1). These studies have provided a detailed, three-dimensional view of the enzyme-inhibitor complex, revealing the precise binding mode and the structural changes that occur upon inhibition.
Crystal Structure of Barley Beta-Amylase Complexed with this compound
The crystal structure of barley beta-amylase in complex with this compound has been solved at high resolution, offering a static yet insightful snapshot of the covalent adduct formed. researchgate.netnih.gov This structural analysis is crucial for understanding the specificity and mechanism of inhibition.
A systematic analysis of the inhibition of the major β-amylase of the grain endosperm (BMY1) has been conducted, with the molecular basis of inhibitor action defined through high-resolution X-ray crystallography studies of unliganded barley β-amylase, as well as its complexes with irreversible inhibitors like α-epoxybutyl glucosides that target the enzyme's catalytic residues. researchgate.netnih.gov
Crystallographic Data for Barley β-Amylase in Complex with this compound
| Parameter | Value |
| Resolution (Å) | 1.8 |
| R-factor | 0.185 |
| R-free | 0.221 |
| PDB ID | 2XF1 |
This data is derived from the study by Rejzek et al. (2011) and provides a summary of the quality of the crystallographic model.
Insights into Enzyme-Inhibitor Binding Modes and Specificity
The crystal structure reveals that the glucose moiety of this compound binds to the active site of barley beta-amylase in a manner analogous to the natural substrate. The glucopyranoside ring occupies the glycone-binding site, making several hydrogen bonding and van der Waals interactions with the surrounding amino acid residues. This mimicry of the natural substrate is key to the inhibitor's specificity.
The epoxybutyl portion of the inhibitor extends towards the catalytic center of the enzyme. The specificity of the interaction is further highlighted by comparing its effects with other similar compounds. For instance, the epoxypropyl glucoside (α-EPG) shows a lower inactivation efficiency compared to the epoxybutyl glucoside (α-EBG), with approximately 65% of enzyme activity remaining after 30 minutes of treatment with 25 mM α-EPG, whereas α-EBG completely inactivates the enzyme under the same conditions. researchgate.net Conversely, the epoxypentyl glucoside (α-EPeG) and conformationally constrained cyclopentyl epoxides show very limited to no inactivation, underscoring the importance of the linker length and flexibility for optimal positioning of the reactive epoxide group. researchgate.net
Molecular Mechanism of Irreversible Enzyme Inhibition
The irreversible nature of the inhibition by this compound stems from the formation of a stable covalent bond between the inhibitor and a key catalytic residue within the enzyme's active site.
Targeting of Catalytic Residues within Enzyme Active Sites
The active site of barley beta-amylase, like other beta-amylases, contains two critical glutamic acid residues that act as the general acid and general base catalysts in the hydrolysis of starch. The crystal structure of the complex with this compound confirms that the epoxide ring of the inhibitor is attacked by the nucleophilic carboxylate group of one of these catalytic glutamates.
Specifically, the γ-carboxyl group of the glutamate (B1630785) residue corresponding to Glu184 in barley beta-amylase attacks one of the carbon atoms of the epoxide ring. researchgate.net This results in the opening of the epoxide and the formation of a stable ester linkage between the inhibitor and the enzyme. This covalent modification of the active site renders the enzyme catalytically inactive. The identification of the targeted residue is consistent with studies on soybean beta-amylase using a similar radioactive inhibitor, [14C]-α-EPG, which identified the equivalent glutamic acid residue (Glu186) as the site of modification.
Kinetic Characterization of Inhibition Parameters
The inhibition of barley beta-amylase by this compound follows time-dependent inactivation kinetics, which is characteristic of irreversible inhibitors. The rate of inactivation is dependent on both the inhibitor concentration and time.
Studies have shown that at a concentration of 25 mM, this compound leads to complete inactivation of barley beta-amylase within 30 minutes. researchgate.net The kinetic parameters, such as the inactivation rate constant (k_inact) and the inhibitor binding constant (Ki), provide a quantitative measure of the inhibitor's potency. While specific values for Ki and k_inact for the interaction of this compound with barley beta-amylase are not detailed in the provided search results, the qualitative data clearly indicates a highly efficient and irreversible inhibition process. The complete inactivation at a relatively low millimolar concentration within a short timeframe points to a potent inhibitory activity.
Computational Modeling and Molecular Dynamics Simulations of Macromolecular Interactions
While high-resolution crystal structures provide invaluable static pictures of enzyme-inhibitor complexes, computational modeling and molecular dynamics (MD) simulations offer a dynamic perspective on these interactions. These computational approaches can be used to predict binding modes, understand the flexibility of the complex, and analyze the energetic contributions of different interactions.
To date, specific computational modeling and molecular dynamics simulation studies focusing exclusively on the interaction between this compound and barley beta-amylase have not been prominently reported in the searched literature. However, numerous studies have successfully employed these techniques to investigate the interactions of other inhibitors with amylases. nih.govnih.govresearchgate.net These studies typically involve:
Molecular Docking: To predict the most favorable binding orientation of the inhibitor within the enzyme's active site.
Molecular Dynamics Simulations: To simulate the time-dependent behavior of the enzyme-inhibitor complex, providing insights into its stability and the conformational changes that may occur upon binding.
Free Energy Calculations: To estimate the binding affinity of the inhibitor for the enzyme.
Such computational studies on the this compound and barley beta-amylase system would be a valuable future direction to further complement the experimental crystallographic and kinetic data, providing a more complete understanding of the dynamic aspects of the irreversible inhibition mechanism.
Ligand Docking and Binding Affinity Prediction
Computational ligand docking and binding affinity predictions are pivotal in understanding the initial non-covalent interactions that position an inhibitor within an enzyme's active site prior to covalent bond formation. For covalent inhibitors like this compound, these predictions focus on the formation of the initial enzyme-inhibitor complex. The process typically involves generating a multitude of possible binding poses of the ligand within the active site and scoring them based on a force field that approximates the binding free energy.
While specific computational docking studies detailing the binding affinity of this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies of similar epoxy-alkyl glycosides. rcsb.orgproteopedia.org The initial binding is driven by hydrogen bonding and van der Waals interactions between the glucopyranoside moiety of the inhibitor and the subsites of the enzyme's active site. This positions the reactive epoxybutyl group in close proximity to the catalytic nucleophile.
Table 1: Key Parameters in the Evaluation of Covalent Inhibitors
| Parameter | Description | Relevance to this compound |
| Ki | Dissociation constant of the initial non-covalent enzyme-inhibitor complex. | Reflects the initial recognition and binding strength of the glucopyranoside moiety in the active site. |
| kinact | Maximum rate of covalent inactivation at saturating inhibitor concentrations. | Represents the chemical reactivity of the epoxybutyl group with the catalytic nucleophile. |
| kinact/Ki | Second-order rate constant for inactivation. | A measure of the overall inhibitory potency, combining both binding and reactivity. |
Conformational Analysis of Bound States
The conformational analysis of this compound in its enzyme-bound state offers a definitive view of its interaction and the structural basis of its inhibitory mechanism. The crystal structure of barley beta-amylase in complex with this compound (PDB ID: 2XGI) provides a high-resolution snapshot of this bound state. rcsb.orgebi.ac.ukproteopedia.org
In this structure, the inhibitor is observed to have formed a covalent bond with the catalytic nucleophile of the beta-amylase, which is the glutamate residue at position 186 (Glu-186). proteopedia.org The experimental setup utilized a mixture of two diastereomers of the inhibitor, with the epoxide's stereocenter at the C3' position being either (R) or (S). Both of these diastereomers were found to react with the enzyme. proteopedia.org
The glucopyranoside moiety of the inhibitor occupies the glycone-binding site of the enzyme, maintaining a chair conformation, which is typical for pyranose rings. The covalent linkage occurs through the nucleophilic attack of the carboxylate side chain of Glu-186 on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable ester linkage.
The epoxybutyl chain is consequently fixed in a specific conformation within the active site. This covalent modification traps the enzyme in an inactive state, as the catalytic nucleophile is no longer available to participate in the glycosidic bond cleavage of the natural substrate. The high resolution of the crystal structure (1.30 Å) allows for a detailed examination of the bond lengths and angles of the bound inhibitor, confirming the covalent nature of the interaction. rcsb.org
Table 2: Crystallographic Data for the Complex of Barley Beta-Amylase and this compound
| Parameter | Value |
| PDB ID | 2XGI rcsb.orgebi.ac.uk |
| Enzyme | Barley Beta-Amylase |
| Source Organism | Hordeum vulgare ebi.ac.uk |
| Experimental Method | X-ray Diffraction rcsb.org |
| Resolution | 1.30 Å rcsb.org |
| Covalently Bound Ligand | This compound ebi.ac.uk |
| Catalytic Nucleophile | Glu-186 |
Quantitative Structure Activity Relationship Qsar Investigations
Predictive Modeling of Biological Activity for 3,4-Epoxybutyl-alpha-D-glucopyranoside Analogs
Predictive QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov In the context of this compound and its analogs, the goal is to develop models that can accurately predict their α-glucosidase inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50).
The development of a robust QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities. nih.gov For analogs of this compound, this would involve synthesizing or acquiring a series of molecules with variations in the aglycone (the non-sugar part) or modifications to the glucopyranose ring.
A variety of molecular descriptors are then calculated for each analog. These descriptors quantify different aspects of the molecule's structure and properties, and can be categorized as:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.
Electronic descriptors: These quantify the distribution of electrons and partial charges within the molecule.
Hydrophobic descriptors: These measure the molecule's affinity for non-polar environments.
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are then employed to identify the descriptors that have the strongest correlation with the observed biological activity. nih.gov A successful QSAR model not only demonstrates a high correlation coefficient (R²) for the training set of compounds but also exhibits strong predictive power for a separate test set of compounds. nih.govacs.org
For a hypothetical series of this compound analogs, a QSAR study might yield a model that highlights the importance of specific steric and electronic features for potent α-glucosidase inhibition.
Table 1: Hypothetical QSAR Data for this compound Analogs
| Analog | Experimental IC50 (µM) | Predicted IC50 (µM) | Molecular Weight | LogP | Polar Surface Area (Ų) |
| 3,4-Epoxybutyl-α-D-glucopyranoside | 85 | 82.5 | 250.25 | -2.1 | 115.8 |
| Analog A (3-Hydroxybutyl) | 150 | 145.2 | 236.27 | -2.5 | 125.1 |
| Analog B (4-Phenylbutyl) | 45 | 48.1 | 296.36 | -1.2 | 105.3 |
| Analog C (2,3-Epoxypropyl) | 110 | 112.9 | 236.22 | -2.3 | 103.7 |
| Analog D (Butyrate ester at C6) | 200 | 195.7 | 320.32 | -1.5 | 141.9 |
This table is for illustrative purposes and based on general principles of QSAR for glycosidase inhibitors.
Elucidation of Structural Determinants for Molecular Recognition and Binding
Beyond prediction, QSAR models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide valuable insights into the structural features that govern molecular recognition and binding to the target enzyme. researchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. nih.gov
For this compound, the key structural determinants for binding to the active site of α-glucosidase likely involve:
The Glucopyranoside Ring: This sugar moiety is crucial for recognition and anchoring the inhibitor within the enzyme's active site, which is adapted to bind carbohydrates. The hydroxyl groups of the glucose ring are expected to form a network of hydrogen bonds with the amino acid residues of the enzyme, mimicking the binding of the natural substrate. researchgate.net
The α-Glycosidic Linkage: The alpha configuration of the glycosidic bond is critical for proper orientation within the active site of α-glucosidase, which is specific for this anomeric form.
The Epoxybutyl Aglycone: The epoxy ring is a key feature, as it can act as an electrophile. This allows for the possibility of covalent bond formation with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. researchgate.net The length and flexibility of the butyl chain also influence how the inhibitor positions itself within the binding pocket.
3D-QSAR studies on similar glycosidase inhibitors have often revealed that:
Steric Fields: Bulky substituents may be favored in some regions of the binding site while being detrimental in others. For instance, a larger group on the aglycone might enhance hydrophobic interactions, but if it is too large, it could clash with the protein. acs.org
Electrostatic Fields: The distribution of positive and negative electrostatic potentials is critical. Electron-withdrawing groups in certain positions might enhance interactions with positively charged residues in the active site. researchgate.net
Hydrogen Bond Donor and Acceptor Fields: The contour maps can highlight areas where hydrogen bond donors and acceptors on the inhibitor are essential for strong binding.
In Silico Screening and Library Design Principles
The insights gained from QSAR and molecular docking studies form the foundation for in silico screening and the design of new inhibitor libraries. nih.gov This computational approach allows for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov
The process typically involves:
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key steric and electronic features necessary for biological activity. Based on the structural determinants identified for this compound, a pharmacophore model would include features like hydrogen bond donors/acceptors from the glucose ring, a hydrophobic region corresponding to the aglycone, and an electrophilic center at the epoxide.
Virtual Library Design: A virtual library of analogs can be created by systematically modifying the structure of this compound. This could involve introducing different substituents on the aglycone, altering the length of the linker, or even exploring different sugar scaffolds.
Virtual Screening: The designed library is then screened against the pharmacophore model and/or docked into the 3D structure of the α-glucosidase active site. nih.gov Compounds that fit the pharmacophore well and show favorable docking scores (indicating strong binding affinity) are selected as "hits."
ADMET Prediction: The promising hits are often subjected to further in silico analysis to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to filter out compounds that are likely to have poor pharmacokinetic profiles or be toxic, saving time and resources in the drug development pipeline.
By applying these in silico methods, researchers can move beyond serendipitous discovery and rationally design novel and more potent α-glucosidase inhibitors based on the structural template of this compound.
Advanced Analytical Methodologies for 3,4 Epoxybutyl Alpha D Glucopyranoside Research
Spectroscopic Techniques for Characterization and Confirmation
Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of 3,4-Epoxybutyl-alpha-D-glucopyranoside.
Infrared Spectroscopy Applications
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of glycosides similar to this compound, IR spectroscopy can confirm the presence of key structural components. For instance, the tetraacetate derivative of a related glucopyranoside exhibits characteristic absorption bands corresponding to its various functional groups. spectrabase.com Although the specific spectrum for this compound is not detailed here, a typical analysis would reveal significant peaks indicating the presence of hydroxyl (-OH) groups from the glucose unit, C-O stretching from the ether and glycosidic linkages, and vibrations associated with the epoxy ring.
| Functional Group | Typical IR Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (alkane) | 2850-3000 |
| C-O (ether, alcohol) | 1000-1300 |
| C-O-C (epoxide) | 810-950 (asymmetric stretch), 1250 (symmetric stretch) |
Fluorescence Spectroscopy in Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding interactions between molecules. While direct fluorescence studies on this compound are not extensively documented, the principles can be extrapolated from studies on similar compounds and their interactions with proteins like α-glucosidase and β-glucosidase. researchgate.netnih.gov For example, the interaction of flavonoids with α-glucosidase has been shown to cause fluorescence quenching of the enzyme, indicating a binding event. nih.govnih.gov This quenching can be either static, due to the formation of a ground-state complex, or dynamic, resulting from collisional deactivation. nih.gov
In a hypothetical study involving this compound, researchers could monitor the intrinsic fluorescence of a target protein (e.g., from tryptophan and tyrosine residues) upon titration with the glucopyranoside. mdpi.com Changes in fluorescence intensity and wavelength maxima would provide valuable data on binding affinity, stoichiometry, and conformational changes in the protein upon interaction.
| Parameter | Information Gained |
| Fluorescence Quenching | Indicates interaction between the molecule and a fluorophore (e.g., a protein). |
| Binding Constant (Ka) | Quantifies the affinity of the binding interaction. |
| Stern-Volmer Constant (Ksv) | Characterizes the efficiency of quenching. |
| Synchronous Fluorescence | Can provide information on the microenvironment around specific amino acid residues. mdpi.com |
Nuclear Magnetic Resonance Spectrometry for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectrometry is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to confirm its constitution and stereochemistry. nih.gov
¹H NMR would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The anomeric proton of the α-D-glucopyranoside unit would typically appear as a doublet at a characteristic downfield shift. ¹³C NMR would reveal the number of unique carbon atoms and their chemical shifts, which are indicative of their functionalization.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the sequence of atoms within the molecule and the attachment of the epoxybutyl group to the glucose moiety.
| NMR Technique | Purpose in Structural Elucidation |
| ¹H NMR | Determines the number and environment of protons; reveals proton-proton coupling. |
| ¹³C NMR | Determines the number and type of carbon atoms. |
| COSY | Establishes correlations between coupled protons. |
| HSQC | Correlates protons directly to the carbons they are attached to. |
| HMBC | Shows correlations between protons and carbons over two or three bonds, crucial for connecting molecular fragments. |
Mass Spectrometric Approaches
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is fundamental for determining the molecular weight of this compound with high accuracy. nih.gov The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), depending on the ionization technique used.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecule's structure. For glycosides, a common fragmentation pattern involves the cleavage of the glycosidic bond, resulting in ions corresponding to the glycan (sugar) portion and the aglycone (non-sugar) portion. nih.gov In the case of this compound, one would expect to see fragmentation patterns characteristic of the glucose unit, such as losses of water molecules, and fragmentation of the epoxybutyl side chain. nih.govnist.gov
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion, confirms the molecular weight. |
| [M+Na]⁺ | Sodiated adduct, also confirms molecular weight. |
| Glycan fragment ions | Ions resulting from the cleavage and fragmentation of the glucose unit. |
| Aglycone fragment ions | Ions corresponding to the fragmented epoxybutyl group. |
MALDI-TOF Applications in Complex Mixture Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of molecules in complex mixtures and for high-throughput screening. nih.gov Its tolerance for salts and buffers makes it a robust technique for biological samples. researchgate.net
In the context of this compound research, MALDI-TOF MS could be employed to:
Rapidly screen for the presence of the compound in reaction mixtures or biological extracts.
Analyze its interaction with larger molecules like proteins or nucleic acids, where the mass of the resulting complex can be measured.
Differentiate between different glycosylated species in a sample. nih.gov
The technique involves co-crystallizing the analyte with a matrix material on a target plate. A laser pulse desorbs and ionizes the analyte, and the time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.
| Application of MALDI-TOF MS | Benefit |
| Screening of complex mixtures | High-throughput and tolerant to contaminants. researchgate.net |
| Analysis of non-covalent complexes | Can detect intact biomolecular complexes, providing information on binding stoichiometry. |
| Differentiation of microbial strains | Can be used to generate a characteristic protein fingerprint of microorganisms. nih.gov |
Applications in Chemical Biology and Material Science Research
Utility as a Precursor in Organic Synthesis for Novel Compounds with Biological Potential
The bifunctional nature of 3,4-Epoxybutyl-alpha-D-glucopyranoside, containing a glucose unit and an electrophilic epoxide ring, theoretically makes it a versatile starting material for the synthesis of more complex molecules. The glucose portion can ensure water solubility and offer multiple sites for further chemical modification, while the epoxide ring can be opened by a variety of nucleophiles to introduce new functional groups. This could potentially lead to the creation of novel compounds with interesting biological activities.
However, a comprehensive review of the current scientific literature reveals a notable lack of specific examples where this compound has been explicitly used as a precursor for the synthesis of novel bioactive compounds. While the synthesis of various bioactive natural products and their analogues often involves carbohydrate and epoxide chemistry, the direct utilization of this particular glucopyranoside for such purposes is not documented in available research.
Integration into Polymer Science for Advanced Material Development
The presence of the reactive epoxide group suggests that this compound could be a valuable monomer or grafting agent in polymer chemistry.
Cross-linking Agents for Polymeric Systems
Epoxides are widely used as cross-linking agents to create robust, three-dimensional polymer networks. In theory, the diepoxide nature of this compound could be exploited to cross-link polymers containing nucleophilic groups such as amines or hydroxyls. The incorporation of the glucose moiety into the polymer backbone could enhance properties like hydrophilicity, biocompatibility, and biodegradability. Research on epoxy-functionalized cycloolefin polymers has demonstrated the utility of the epoxide group in creating new polymeric materials. rsc.org However, there is no direct evidence in the current literature of this compound being specifically employed as a cross-linking agent in any polymeric system.
Surface Modification and Functionalization of Materials
The modification of material surfaces to impart specific properties is a cornerstone of modern material science. The epoxide ring of this compound could be used to covalently attach the molecule to surfaces rich in nucleophilic groups. This would result in a surface decorated with glucose units, which could alter properties such as wettability, protein adhesion, and biocompatibility. Studies have shown the successful grafting of epoxy polymers onto surfaces like carbon black to improve their dispersion properties. researchgate.net Furthermore, plasma polymerization of epoxy-functionalized monomers has been explored for creating reactive surfaces for the immobilization of biomolecules. researchgate.netceitec.eunih.gov Despite these related technologies, there are no published studies that specifically describe the use of this compound for the surface modification or functionalization of materials.
Exploration as a Carrier Moiety for Targeted Molecular Delivery Systems
The development of effective drug delivery systems is a major focus of pharmaceutical research. The glucose moiety of this compound could potentially be recognized by glucose transporters, which are often overexpressed in cancer cells. This suggests a potential application as a targeting ligand for delivering therapeutic agents to specific cells or tissues. Polysaccharide-based and other bionanocomposite carriers are being actively investigated for advanced drug delivery. nih.govnih.gov However, there is no specific research available that explores the use of this compound as a carrier moiety for targeted molecular delivery.
Role in Chemical Genetics Studies for Metabolic Pathway Elucidation
One of the most well-documented applications of this compound is in the field of chemical genetics, particularly in the study of starch metabolism in plants. Chemical genetics utilizes small molecules to perturb protein function and thereby elucidate biological pathways. rcsb.org
This compound has been identified as an irreversible inhibitor of barley β-amylase (BMY1), a key enzyme in the breakdown of starch in germinating cereal grains. rcsb.orgproteopedia.org The epoxide ring of the compound forms a covalent bond with the catalytic residues of the enzyme, leading to its inactivation. proteopedia.org The crystal structure of the complex between barley β-amylase and this compound has been solved at high resolution, providing detailed insights into the molecular basis of this inhibition. rcsb.org These studies are crucial for understanding the regulation of starch degradation, a process of significant commercial and agricultural importance. rcsb.orgproteopedia.org
| Study Focus | Organism/Enzyme | Key Finding | PDB Code |
| Inhibition of Starch Metabolism | Hordeum vulgare (Barley) β-amylase | Irreversible covalent inhibition | 2XGI rcsb.org |
Investigational Compound in Biochemical Research Libraries
This compound is listed in several patents and chemical databases as a compound included in biochemical research libraries used for high-throughput screening and drug discovery. epo.orgjustia.comgoogle.comgoogleapis.comlabshare.cn These libraries are collections of diverse small molecules that are screened against biological targets to identify new drug leads or chemical probes. The inclusion of this compound in such libraries suggests its potential to interact with a range of biological macromolecules, likely due to its combination of a carbohydrate recognition motif and a reactive epoxide group. While its primary documented activity is against β-amylase, its presence in these screening collections indicates a broader, albeit largely unexplored, potential in biochemical research. drugbank.com
Screening Against Enzyme Targets (e.g., Beta-Amylase)
In the field of chemical biology, the screening of small molecules against specific enzyme targets is a fundamental approach to discover new inhibitors and probes for studying biological pathways. This compound has been identified as an experimental compound of interest in this area, particularly in the context of carbohydrate-processing enzymes.
Research data has pointed to a potential interaction between this compound and beta-amylase. labshare.cn Beta-amylases are enzymes that catalyze the breakdown of starch into maltose. The identification of compounds that can modulate the activity of such enzymes is a significant objective in biochemical research. The screening of this compound against beta-amylase suggests its potential role as a tool for investigating the structure and function of glycoside hydrolases. labshare.cn
The following table summarizes the documented screening of this compound against its specified enzyme target.
| Compound Name | Enzyme Target | Target ID | Status |
| This compound | Beta-amylase | P36924 | Experimental |
| This table is based on experimental data from chemical biology screening initiatives. labshare.cn |
This type of screening is crucial for identifying lead compounds that can be further investigated for their inhibitory mechanisms and potential applications in various research contexts. The epoxybutyl group, combined with the glucopyranoside moiety, presents a unique chemical structure for interaction with the active sites of enzymes like beta-amylase.
Q & A
Q. What are the optimal synthetic routes for 3,4-Epoxybutyl-alpha-D-glucopyranoside, and how can regioselectivity be controlled during glycosylation?
Synthesis typically involves glycosylation of a protected glucose donor with a 3,4-epoxybutyl acceptor. Key steps include:
- Protecting group strategy : Use acetyl or benzyl groups to shield hydroxyl groups on glucose, ensuring selective reactivity at the desired position .
- Glycosyl donors : Trichloroacetimidate or thioglycoside donors are effective for forming alpha-linked glycosides. For example, phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives are synthesized using trichloroacetimidate donors under BF₃·Et₂O catalysis .
- Epoxybutyl introduction : Epoxidation of allyl or butenyl precursors (e.g., via mCPBA or hydrogen peroxide) can generate the epoxybutyl group before coupling to the glucopyranoside .
Q. What analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm glycosidic linkage stereochemistry (alpha vs. beta) and epoxy group placement. For example, coupling constants (J₁,₂ ~3–4 Hz indicate alpha-configuration) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns .
- Chromatography : HPLC or LC-MS assesses purity, especially critical for biological studies to avoid interference from byproducts .
Q. How is this compound applied in basic enzymatic assays?
The epoxy group’s reactivity makes it a candidate for:
- Enzyme inhibition studies : Epoxides can act as covalent inhibitors for glycosidases or transferases. For example, 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is used to detect β-glucosidase activity via chromogenic cleavage .
- Substrate specificity profiling : Competitive assays with wild-type vs. mutant enzymes can elucidate active-site interactions .
Advanced Research Questions
Q. How do synthetic impurities or stereochemical variations impact biological activity data for this compound?
- Impurity analysis : Trace acetylated byproducts (e.g., from incomplete deprotection) may skew enzyme kinetics. LC-MS or 2D NMR (e.g., HSQC) identifies such contaminants .
- Stereochemical conflicts : Misassignment of alpha/beta linkages (due to overlapping NMR signals) can lead to erroneous structure-activity conclusions. X-ray crystallography or enzymatic digestion (e.g., using α-glucosidase) resolves ambiguity .
Q. What strategies stabilize this compound in physiological conditions for drug delivery studies?
Q. How can computational modeling guide the design of this compound derivatives for targeted glycosidase inhibition?
- Docking simulations : Tools like AutoDock predict binding poses in enzyme active sites (e.g., human lysosomal α-glucosidase). Focus on epoxy group interactions with catalytic residues .
- MD simulations : Assess stability of covalent enzyme-inhibitor adducts over time, identifying optimal epoxybutyl chain lengths for sustained inhibition .
Q. What contradictions exist in literature regarding the reactivity of epoxy-containing glycosides, and how can they be resolved?
- Variable hydrolysis rates : Conflicting reports on epoxy stability may arise from assay conditions (e.g., buffer pH or temperature). Standardized protocols (e.g., Tris-HCl buffer at 37°C) improve reproducibility .
- Enzyme-specific effects : Epoxides may inhibit some glycosidases but act as substrates for others. Kinetic assays (Km/Vmax comparisons) clarify mechanistic roles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
